molecular formula C17H14FN3O2 B2698265 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 954618-99-6

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2698265
CAS No.: 954618-99-6
M. Wt: 311.316
InChI Key: HSYWRROEGHZWTO-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

The exploration of structure-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to the investigation of heterocyclic analogues, aiming to improve metabolic stability and efficacy. This research underscores the significance of structural modification to enhance biological activity and reduce metabolic deacetylation, highlighting the potential of heterocyclic compounds in therapeutic applications (Stec et al., 2011).

Antimicrobial and Antifungal Activities

A novel series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated promising antimicrobial and antifungal activities. These compounds, through their interaction with various bacterial and fungal strains, exhibit the potential of 1,3,4-oxadiazole derivatives as effective antimicrobial agents. This research contributes to the ongoing search for new antimicrobial substances to combat resistant strains of bacteria and fungi (Devi et al., 2022).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has unveiled compounds with significant anti-inflammatory activity. Such findings are pivotal for the development of new anti-inflammatory agents, offering alternatives in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

Anticonvulsant Evaluation

The synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities have shown significant results. This research underscores the potential of these compounds in contributing to anticonvulsant therapy, highlighting the relevance of structural diversity in medicinal chemistry (Nath et al., 2021).

Hemolytic and Antimicrobial Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been synthesized and screened for antimicrobial and hemolytic activity. This study contributes to the understanding of the biological activities of 1,3,4-oxadiazole derivatives and their potential as antimicrobial agents with minimal toxicity (Rehman et al., 2016).

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWRROEGHZWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.